

A Comprehensive Technical Guide to 2-Hydroxyphenazine 5,10-Dioxide

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Compound of Interest

Compound Name: 2-Hydroxyphenazine 5,10-Dioxide

CAS No.: 303-80-0

Cat. No.: B1417162

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Foreword: Unveiling a Hypoxia-Selective Agent

Phenazine derivatives have long captured the attention of the scientific community due to their diverse biological activities, ranging from antimicrobial to anticancer properties. Within this fascinating class of compounds, **2-Hydroxyphenazine 5,10-Dioxide** emerges as a molecule of significant interest, particularly for its potential in oncology. This guide provides an in-depth exploration of **2-Hydroxyphenazine 5,10-Dioxide**, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical identity, synthesis, biological activity, and applications. The core focus will be on its role as a hypoxia-selective cytotoxin, a characteristic that positions it as a promising lead compound in the development of targeted cancer therapies.

Core Identity and Physicochemical Characteristics

2-Hydroxyphenazine 5,10-Dioxide, identified by the CAS Number 303-80-0, is a heterocyclic aromatic compound.[1] The presence of the N-oxide functionalities is a distinguishing feature of this subclass of phenazines, contributing significantly to their unique biological properties.[2]

Key Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **2-Hydroxyphenazine 5,10-Dioxide** are summarized below.

Property	Value	Source
CAS Number	303-80-0	PubChem[1]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃	PubChem[1]
Molecular Weight	228.20 g/mol	PubChem[1]
IUPAC Name	5,10-dioxidophenazine-5,10-dium-2-ol	PubChem[1]
Monoisotopic Mass	228.0535 Da	PubChemLite[3]
Solubility	>34.2 µg/mL (at pH 7.4)	PubChem[1]
InChIKey	BMYLMFASUBJXBU-UHFFFAOYSA-N	PubChem[1]

Synthesis and Purification: A Practical Approach

The synthesis of phenazine 5,10-dioxides can be achieved through various methods. One effective approach involves the reaction of benzofuroxan with dihydroxybenzene derivatives, catalyzed by molecular sieves.[4] This method offers a direct route to the desired product under relatively mild conditions.

Experimental Protocol: Synthesis from Benzofuroxan

This protocol outlines a laboratory-scale synthesis of **2-Hydroxyphenazine 5,10-Dioxide**.

Materials:

- Benzofuroxan
- 1,4-Dihydroxybenzene (Hydroquinone)

- Molecular Sieves (4Å powder)
- Silica Gel for column chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- In a suitable reaction vessel, combine benzofuroxan (1 equivalent) and 1,4-dihydroxybenzene (1 equivalent).
- Add molecular sieves (4Å powder, 1 g per mmol of benzofuroxan) to the mixture.
- The reagents are adsorbed onto the molecular sieves by evaporating the solvent (if any) at a low temperature (e.g., 30°C).
- Allow the adsorbent mixture to stand at room temperature for 2 hours.
- Prepare a silica gel column for purification.
- Load the reaction mixture onto the column.
- Elute the product using a solvent system of dichloromethane/methanol (95:5).
- Collect the fractions containing the desired product, **2-Hydroxyphenazine 5,10-Dioxide**.
- Further purification can be achieved by preparative Thin Layer Chromatography (TLC) if necessary.[4]

Biological Activity and Mechanism of Action

The primary therapeutic interest in **2-Hydroxyphenazine 5,10-Dioxide** lies in its selective cytotoxicity towards hypoxic cells.[5][6] Hypoxia, or low oxygen concentration, is a common feature of solid tumors and is associated with resistance to conventional therapies.

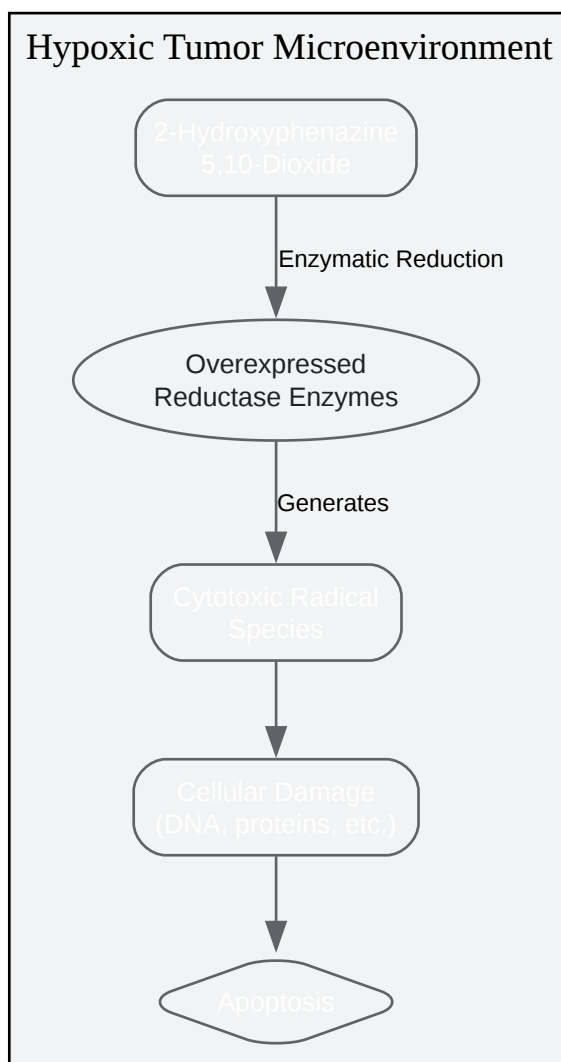
Bioreductive prodrugs, such as phenazine 5,10-dioxides, are designed to be activated under such conditions, leading to targeted cell killing.

Hypoxia-Selective Cytotoxicity

Phenazine 5,10-dioxide derivatives have been extensively studied as bioreductive compounds. [5][7] Their mechanism of action is predicated on the enzymatic reduction of the N-oxide groups within the low-oxygen environment of a tumor. This bioreduction leads to the formation of cytotoxic radical species that can damage cellular components, including DNA, ultimately inducing cell death.[2][7]

Proposed Bioreductive Activation Pathway

The activation of **2-Hydroxyphenazine 5,10-Dioxide** is a multi-step process initiated by reductase enzymes that are overexpressed in hypoxic tumor cells.



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Sources

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